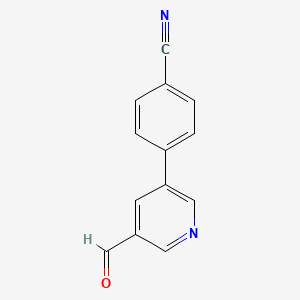

4-(5-Formylpyridin-3-yl)benzonitrile

Descripción general

Descripción

4-(5-Formylpyridin-3-yl)benzonitrile is a chemical compound with the molecular formula C13H8N2O It is characterized by the presence of a formyl group attached to a pyridine ring, which is further connected to a benzonitrile moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Formylpyridin-3-yl)benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-cyanopyridine with a formylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-(5-Formylpyridin-3-yl)benzonitrile undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 4-(5-Carboxypyridin-3-yl)benzonitrile.

Reduction: 4-(5-Aminopyridin-3-yl)benzonitrile.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(5-Formylpyridin-3-yl)benzonitrile has been identified as a promising lead compound in the development of pharmaceuticals due to its structural features that can influence biological activity.

Potential Applications:

- Anticancer Agents: Research indicates that compounds with similar structures can exhibit cytotoxic effects against cancer cell lines. The presence of the formyl group may enhance interaction with biological targets involved in cancer pathways.

- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, potentially useful in treating infections resistant to conventional antibiotics.

Organic Synthesis

In organic synthesis, this compound serves as an important building block for creating more complex molecules. Its ability to undergo various chemical reactions allows it to be utilized in synthesizing novel compounds with desired properties.

Key Reactions:

- Condensation Reactions: The formyl group can participate in condensation reactions to form imines or other derivatives, which are valuable intermediates in organic synthesis.

- Nucleophilic Additions: The nitrile group can undergo nucleophilic addition reactions, facilitating the synthesis of diverse nitrogen-containing compounds.

Material Science

The compound's unique structural features also lend themselves to applications in material science, particularly in the development of functional materials.

Applications:

- Fluorescent Materials: Due to its conjugated system, this compound may exhibit fluorescence properties, making it suitable for applications in organic light-emitting diodes (OLEDs) or sensors.

- Polymer Chemistry: It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of structurally related compounds demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. This finding suggests that further exploration into this compound could lead to effective anticancer therapies.

Case Study 2: Synthesis of Novel Antimicrobial Agents

Research focused on synthesizing new antimicrobial agents from this compound revealed promising results against Gram-positive bacteria. The synthesized derivatives showed enhanced activity compared to traditional antibiotics, indicating potential for developing new treatments for resistant strains.

Mecanismo De Acción

The mechanism of action of 4-(5-Formylpyridin-3-yl)benzonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The pyridine ring can participate in π-π stacking interactions, influencing the compound’s binding affinity to various biological targets .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(5-Formylpyridin-2-yl)benzonitrile

- 4-(5-Formylpyridin-4-yl)benzonitrile

- 4-(5-Formylpyridin-3-yl)benzaldehyde

Uniqueness

4-(5-Formylpyridin-3-yl)benzonitrile is unique due to the specific positioning of the formyl group on the pyridine ring, which can significantly influence its reactivity and binding properties compared to other similar compounds. This unique structure allows for distinct interactions in chemical and biological systems, making it a valuable compound for various applications .

Actividad Biológica

4-(5-Formylpyridin-3-yl)benzonitrile, a compound with the CAS number 1255871-11-4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring with a formyl group and a benzonitrile moiety, which contributes to its unique reactivity and biological properties.

The biological activity of this compound appears to be linked to its ability to interact with various cellular targets. Research indicates that it may influence pathways related to apoptosis and cell proliferation. The compound has been shown to induce apoptosis in cancer cell lines by activating caspase pathways, specifically caspase 3 and caspase 9, leading to increased hypodiploid nuclei indicative of cell death processes .

Anticancer Activity

Several studies have assessed the anticancer potential of this compound:

- Cell Viability Assays : The compound was tested against human melanoma (A375) and cervical cancer (HeLa) cell lines using the MTT assay. Results indicated significant antiproliferative effects with IC50 values in the micromolar range, highlighting its potential as an anticancer agent .

- Apoptosis Induction : Flow cytometry analysis demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptotic cells. The activation of caspases was confirmed, suggesting that the compound triggers programmed cell death pathways .

Other Biological Activities

In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit antimicrobial activity. However, specific data on this aspect remains limited and warrants further investigation.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 4-(6-Formylpyridin-2-yl)benzonitrile | 15 | Inhibits BAG3 protein, inducing apoptosis |

| 4-(5-Nitropyridin-3-yl)benzonitrile | 20 | Targets proteasome pathway |

| 4-(5-Methylpyridin-3-yl)benzonitrile | 25 | Modulates cell cycle progression |

The table illustrates that while all compounds exhibit anticancer properties, their mechanisms may vary significantly, influencing their therapeutic potential.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of pyridine-based compounds, including this compound. The study highlighted how modifications to the pyridine ring could enhance or diminish biological activity, emphasizing the importance of structural optimization in drug design .

Propiedades

IUPAC Name |

4-(5-formylpyridin-3-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c14-6-10-1-3-12(4-2-10)13-5-11(9-16)7-15-8-13/h1-5,7-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHAIROWTHDPEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CN=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30732423 | |

| Record name | 4-(5-Formylpyridin-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255871-11-4 | |

| Record name | 4-(5-Formylpyridin-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.